2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a polycyclic heterocyclic molecule featuring a fused pyrido-pyrimidinone core linked via a sulfanyl methyl group to a brominated triazatetracyclo moiety. Its structural complexity arises from multiple fused rings, halogen substituents (bromo and chloro), and sulfur-containing functional groups.
Properties
IUPAC Name |
2-[(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrClN5OS/c24-13-5-7-17-16(9-13)22-27-18-3-1-2-4-19(18)30(22)23(28-17)32-12-15-10-21(31)29-11-14(25)6-8-20(29)26-15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTFILLRDINMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=C(C=C4)Br)SCC5=CC(=O)N6C=C(C=CC6=N5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Quinazoline Ring Formation: The benzimidazole intermediate is then subjected to cyclization with an appropriate aldehyde or ketone to form the quinazoline ring.
Introduction of Bromine and Sulfur: Bromination of the quinazoline derivative is carried out using bromine or N-bromosuccinimide (NBS). The resulting bromo compound is then reacted with a thiol reagent to introduce the sulfanylmethyl group.
Pyridopyrimidine Ring Formation: The final step involves the cyclization of the intermediate with a chloropyridine derivative under basic conditions to form the pyridopyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles such as amines or thiols.
Cyclization: Intramolecular cyclization reactions can be employed to form additional ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), heat.
Cyclization: Base (e.g., sodium hydroxide), solvents (e.g., ethanol, toluene).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs with varying biological activities.
Scientific Research Applications
2-[({4-bromo-8,10,17-triazatetracyclo[8700^{2,7}
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex heterocyclic compounds.
Biology: It has shown promising activity in biological assays, including antimicrobial and anticancer studies.
Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of cancer and infectious diseases.
Industry: It is used in the development of novel materials with unique properties, such as advanced polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and growth factor receptors.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
a) Halogen-Substituted Pyrimidinones
- Compound 17 (): A bromo- and chloro-substituted pyrazol-indole-sulfonamide derivative (C₂₅H₂₄BrClN₄O₃S). Key features include a sulfonamide group, bromo/chloro substituents, and a pyrazoline ring. Unlike the target compound, it lacks a fused pyrido-pyrimidinone system but shares halogenated aromaticity .
- Compound 18 (): Similar to 17 but with a methoxyphenyl group, highlighting how substituent variations (e.g., methoxy vs. chloro) influence solubility and crystallinity .
b) Pyrido-Pyrimidinone Derivatives
- Compound 11 (): An octahydro-pyrido-pyrimidinone with a benzyl group. Its saturated ring system contrasts with the target compound’s fully aromatic fused rings, suggesting differences in electronic conjugation and stability .
- Compound 3d (): A pyrimido[4,5-d]pyrimidinone with acrylamide and methoxyphenyl groups. Its HPLC purity (97.8%) and HRMS data (C₂₉H₂₉N₉O₃) provide benchmarks for analytical characterization of similar compounds .
c) Sulfur-Containing Heterocycles
- Compound 16 (): Features an oxazolo-pyridinyl ester (C=O stretch at 1707 cm⁻¹). The sulfanyl methyl group in the target compound may exhibit distinct IR signatures (e.g., C–S stretch ~600–700 cm⁻¹) .
Spectroscopic and Analytical Data
Biological Activity
Overview
The compound 2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity through various studies and findings.
Structural Characteristics
The compound features a tetracyclic core with a bromine atom and a phenylpiperazine moiety , which may contribute to its biological properties. The presence of a sulfur atom in its structure suggests potential interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their activity.
- Receptor Modulation : It could interact with specific receptors to modulate signal transduction pathways.
- Ion Channel Effects : The compound may influence ion flow across cell membranes by affecting ion channels.
Anticancer Activity
Recent studies have indicated that similar compounds within the tetracyclic family exhibit anticancer properties. For instance:
- Case Study 1 : A derivative of the tetracyclic structure was tested against various cancer cell lines and showed significant cytotoxicity with IC50 values in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Tetracyclic Derivative | HeLa | 5.2 |
| Tetracyclic Derivative | MCF-7 | 3.8 |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity.
- Case Study 2 : Testing against Gram-positive and Gram-negative bacteria revealed that the compound had varying degrees of effectiveness.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Pharmacological Applications
Due to its unique structure and biological activity:
- Cancer Therapeutics : The compound may serve as a lead for developing new anticancer drugs.
- Antimicrobial Agents : Its potential as an antimicrobial agent opens avenues for addressing resistant bacterial strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
